molecular formula C9H10F3NO B068252 2-(4-(Trifluoromethoxy)phenyl)ethanamine CAS No. 170015-99-3

2-(4-(Trifluoromethoxy)phenyl)ethanamine

Cat. No.: B068252
CAS No.: 170015-99-3
M. Wt: 205.18 g/mol
InChI Key: HHLGARPFXWIYTE-UHFFFAOYSA-N
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Description

2-(4-(Trifluoromethoxy)phenyl)ethanamine is an organic compound with the molecular formula C9H10F3NO It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Condensation Reaction: : One common method to synthesize 2-(4-(Trifluoromethoxy)phenyl)ethanamine involves the condensation of 4-(trifluoromethoxy)benzaldehyde with ethylamine. This reaction typically requires a catalyst such as sodium cyanoborohydride and is carried out in a solvent like methanol under mild conditions.

  • Reductive Amination: : Another approach is the reductive amination of 4-(trifluoromethoxy)acetophenone with ammonia or a primary amine in the presence of a reducing agent like sodium triacetoxyborohydride.

Industrial Production Methods

Industrial production of this compound often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques such as crystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : 2-(4-(Trifluoromethoxy)phenyl)ethanamine can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : The compound can be reduced to form various derivatives, such as alcohols, using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: : It can participate in nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: 4-(Trifluoromethoxy)benzaldehyde.

    Reduction: 2-(4-(Trifluoromethoxy)phenyl)ethanol.

    Substitution: Various substituted ethanamines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(4-(Trifluoromethoxy)phenyl)ethanamine is used as a building block for the synthesis of more complex molecules. Its trifluoromethoxy group imparts unique electronic properties that can influence the reactivity and stability of the resulting compounds.

Biology

The compound is studied for its potential biological activities. It can serve as a precursor for the synthesis of bioactive molecules, including pharmaceuticals that target specific enzymes or receptors.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. These derivatives may exhibit properties such as anti-inflammatory, analgesic, or antimicrobial activities.

Industry

In the materials science industry, the compound is used in the development of novel materials with specific properties, such as enhanced thermal stability or unique optical characteristics.

Mechanism of Action

The mechanism by which 2-(4-(Trifluoromethoxy)phenyl)ethanamine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can influence the compound’s binding affinity and selectivity towards these targets, thereby affecting the overall biological response.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethoxy)benzaldehyde: Shares the trifluoromethoxy group but differs in the functional group attached to the phenyl ring.

    2-(4-(Trifluoromethyl)phenyl)ethanamine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    4-(Trifluoromethoxy)phenylethylamine: Similar structure but with a different substitution pattern on the phenyl ring.

Uniqueness

2-(4-(Trifluoromethoxy)phenyl)ethanamine is unique due to the presence of both the trifluoromethoxy group and the ethanamine moiety. This combination imparts distinct electronic and steric properties, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

2-[4-(trifluoromethoxy)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c10-9(11,12)14-8-3-1-7(2-4-8)5-6-13/h1-4H,5-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHLGARPFXWIYTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20442741
Record name 2-[4-(Trifluoromethoxy)phenyl]ethan-1-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170015-99-3
Record name 4-(Trifluoromethoxy)benzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170015-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(Trifluoromethoxy)phenyl]ethan-1-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-(trifluoromethoxy)phenyl]ethan-1-amine
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Synthesis routes and methods I

Procedure details

Using analogous conditions as described for the preparation of Intermediate I-17b, 2-(4-(trifluoromethoxy)phenyl)acetonitrile (I-51a: 3.8 g) in methanolic ammonia (50 mL) was reacted with raney nickel (7 g) and methanol (40 mL) to afford 3.1 g of the product (80% yield).
Quantity
3.8 g
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reactant
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50 mL
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solvent
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40 mL
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7 g
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catalyst
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Yield
80%

Synthesis routes and methods II

Procedure details

2-[4-(Trifluoromethoxy)phenyl]acetamide (1.13 g, 5.156 mmol) was dissolved in THF (20 ml) and the reaction mixture was cooled in an ice-bath. Borane dimethyl sulfide complex (6.4 ml, 2M in THF) was added dropwise. After the addition, the cooling-bath was removed and the mixture was heated to reflux for 5 h and cooled down to rt. HCl (10%, 4 ml) was added, the mixture was stirred at rt overnight and then evaporated to remove THF. Water (15 ml) and diethyl ether (15 ml) were added into the residue. The two phases were separated and NaHCO3 (sat.) was added into the water phase. It was then extracted with EtOAc (20 ml×3). The extracts were combined and washed with brine, dried (Na2SO4) and evaporated. The residue was purified by column chromatography (ISOLUTE SI, 20 g/70 ml), eluting with MeOH/DCM (1:99, 2:98, 5:95 then 10:90), to give 0.2 g desired product and 0.46 g mixture. The mixture was further purified by re-chromatography (ISOLUTE SI, 20 g/70 ml), eluting with MeOH/EtOAc (2:98, 5:95, 10:90), to give 0.107 g more of the desired product. In total (0.307 g, 29%) of the title compound was obtained. Mass Spectrum: M+H+ 206. 1H NMR (400 MHz, CD3OD): δ 2.95 (t, 2H), 3.12 (t, 2H), 7.23 (d, 2H), 7.38 (d, 2H). 13C NMR (100 MHz, CD3OD): 35.3, 42.5, 122.2 (q, J=250 Hz), 122.6, 131.7, 136.2, 149.7.
Quantity
1.13 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
6.4 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

reducing the (4-trifluoromethoxyphenyl)acetonitrile using hydrogen in the presence of a nickel catalyst to form 2-(4-trifluoromethoxyphenyl)ethylamine.
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Synthesis routes and methods IV

Procedure details

650 ml of methanol, 260 g of (4-trifluoromethoxyphenyl)acetonitrile, and moist Raney nickel in an amount corresponding to 0.39 mol were initially charged in an autoclave, and 260 ml of ammonia were condensed in. The mixture was hydrogenated at 130° C. and a hydrogen pressure of 140 bar for 2 hours. The reaction mixture was then vented at room temperature, and the catalyst was filtered off. The filtrate was distilled at 10 hPa. This gave 224.5 g of 2-(4-trifluoromethoxyphenyl)ethylamine as a colorless liquid (86.7% of theory) of b.p. 84-86° C.
Quantity
0 (± 1) mol
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260 g
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260 mL
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650 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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